molecular formula C11H12N2O B15241518 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol CAS No. 16209-01-1

3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol

Cat. No.: B15241518
CAS No.: 16209-01-1
M. Wt: 188.23 g/mol
InChI Key: QQLMNKHEUWDSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.

Chemical Reactions Analysis

Azo Coupling Reactions

Reaction with diazonium salts produces azo derivatives, widely studied for antimicrobial activity:

  • General protocol :
    Reacting 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione with hydrazine hydrate or phenyl hydrazine in glacial acetic acid under reflux yields azo-pyrazoles .

ProductReagentConditionsYieldKey Spectral Data (IR, 1H^1H-NMR)
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole Hydrazine hydrate4–5 hr reflux in AcOH71%IR: 3250 cm1^{-1} (-NH), 1650 cm1^{-1} (C=N)
1H^1H-NMR: δ 2.66 (s, 6H, CH3_3), 7.45–7.78 (Ar-H)
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole Phenyl hydrazine4–5 hr reflux in AcOH71%IR: 1500 cm1^{-1} (C=N)
1H^1H-NMR: δ 2.58/2.68 (CH3_3), 7.36–7.53 (Ar-H)

Condensation with Aldehydes

Forms bis-pyrazolones or Schiff bases depending on stoichiometry and catalysts:

Schiff Base Formation

  • Reacts with 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde to form a stable E-configured Schiff base :
    Product : C23H23N5O\text{C}_{23}\text{H}_{23}\text{N}_5\text{O}
    Key interactions : Intramolecular C–H⋯O hydrogen bond (S(6) motif), dihedral angle between pyrazole rings = 24.72° .

Knoevenagel Condensation

Forms conjugated systems with active methylene compounds:

  • Example : Reaction with indane-1,3-dione in ethanol/pyridine yields 2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]indane-1,3-dione .
    Yield : >85%
    Characterization :

    • IR: 1705 cm1^{-1} (C=O)

    • 1H^1H-NMR: δ 2.35 (s, 6H, CH3_3), 7.25–8.10 (Ar-H)

Coordination Chemistry

Acts as a ligand in metal complexes:

  • Schiff Base Derivatives : Form stable complexes with transition metals (e.g., Cu2+^{2+}, Ni2+^{2+}) via N,O-donor sites .

  • Bis-Schiff Bases : React with terephthalaldehyde to generate macrocyclic ligands :
    Product : (E)-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-dimethyl-1H-pyrazol-4-amine\text{(E)-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-dimethyl-1H-pyrazol-4-amine}
    Crystallographic Data :

    • Space group: P1P\overline{1}

    • Bond lengths: C4–N2 = 1.329 Å, C2–C3 = 1.391 Å

Acetylation Reactions

The hydroxyl group undergoes acetylation under mild conditions:

  • Protocol : Treatment with acetyl chloride in pyridine at 0–5°C yields 1-[(4-(4-chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanone .
    Yield : 70–75%
    IR : 1740 cm1^{-1} (C=O)

Cyclization to Oxadiazoles

Forms heterocyclic derivatives via cyclocondensation:

  • Example : Reaction with substituted benzoic acid hydrazides in POCl3_3 yields 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)- oxadiazoles .
    Key Application : Antimicrobial and anticancer agents .

Comparison with Similar Compounds

3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

16209-01-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3,5-dimethyl-1-phenylpyrazol-4-ol

InChI

InChI=1S/C11H12N2O/c1-8-11(14)9(2)13(12-8)10-6-4-3-5-7-10/h3-7,14H,1-2H3

InChI Key

QQLMNKHEUWDSMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.